molecular formula C23H38O4 B191978 Nor-Desoxycholic Acid CAS No. 53608-86-9

Nor-Desoxycholic Acid

Cat. No.: B191978
CAS No.: 53608-86-9
M. Wt: 378.5 g/mol
InChI Key: PLRQOCVIINWCFA-AHFDLSHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nordeoxycholic acid is a bile acid analogue with a structural defect at the C23 position. It is a derivative of deoxycholic acid, which is a secondary bile acid produced by intestinal bacteria through the metabolism of primary bile acids. Nordeoxycholic acid plays a significant role in the homeostasis of the bile acid submetabolome, contributing to the maintenance of physiological status .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nordeoxycholic acid involves the modification of deoxycholic acid. One common method includes the incubation of deoxycholic acid with enzyme-enriched liver subcellular fractions from mouse, rat, or human. This process leads to the formation of nordeoxycholic acid through various metabolic pathways .

Industrial Production Methods: Industrial production of nordeoxycholic acid typically involves large-scale enzymatic reactions. The use of liver subcellular fractions or recombinant enzymes can facilitate the conversion of deoxycholic acid to nordeoxycholic acid. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Nordeoxycholic acid undergoes several types of chemical reactions, including:

    Hydroxylation: Introduction of hydroxyl groups.

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Epimerization: Conversion of one stereoisomer to another.

    Sulfation: Addition of sulfate groups.

    Glucuronidation: Addition of glucuronic acid.

Common Reagents and Conditions: The reactions typically involve the use of specific enzymes or chemical reagents under controlled conditions. For example, hydroxylation and oxidation reactions may require the presence of cytochrome P450 enzymes, while sulfation and glucuronidation involve sulfotransferases and glucuronosyltransferases, respectively .

Major Products: The major products formed from these reactions include various hydroxylated, oxidized, sulfated, and glucuronidated metabolites of nordeoxycholic acid .

Scientific Research Applications

Nordeoxycholic acid has a wide range of applications in scientific research:

Mechanism of Action

Nordeoxycholic acid exerts its effects through various metabolic pathways. It undergoes hydroxylation, oxidation, epimerization, sulfation, and glucuronidation, which are catalyzed by specific enzymes. These reactions result in the formation of metabolites that play crucial roles in bile acid homeostasis and physiological processes .

Comparison with Similar Compounds

Uniqueness: Nordeoxycholic acid is unique due to its structural defect at the C23 position, which distinguishes it from other bile acids. This structural difference influences its metabolic pathways and interactions with enzymes, making it a valuable compound for studying bile acid metabolism and homeostasis .

Properties

IUPAC Name

(3R)-3-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4/c1-13(10-21(26)27)17-6-7-18-16-5-4-14-11-15(24)8-9-22(14,2)19(16)12-20(25)23(17,18)3/h13-20,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17-,18+,19+,20+,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRQOCVIINWCFA-AHFDLSHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53608-86-9
Record name 23-Nordeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053608869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nor-Desoxycholic Acid
Reactant of Route 2
Nor-Desoxycholic Acid
Reactant of Route 3
Nor-Desoxycholic Acid
Reactant of Route 4
Nor-Desoxycholic Acid
Reactant of Route 5
Nor-Desoxycholic Acid
Reactant of Route 6
Nor-Desoxycholic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.